3-Methoxy-4-[(trifluoromethyl)sulfanyl]benzaldehyde
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-methoxy-4-(trifluoromethylsulfanyl)benzaldehyde. This designation follows standard nomenclature conventions where the benzaldehyde serves as the parent structure, with substituents numbered according to their positions relative to the aldehyde functional group. The Chemical Abstracts Service registry number for this compound is 1311316-18-3, providing a unique identifier for database searches and regulatory documentation.
The compound is known by several synonymous names in chemical literature and databases. These alternative designations include 3-methoxy-4-[(trifluoromethyl)sulfanyl]benzaldehyde, which represents a slightly different but equivalent nomenclature format. Additional database identifiers include Benzaldehyde, 3-methoxy-4-[(trifluoromethyl)thio]-, which follows Chemical Abstracts Service naming conventions. Research databases also reference this compound using systematic identifiers such as SCHEMBL15201273, ZINC62152034, and NE58915, which facilitate cross-referencing across multiple chemical information systems.
| Parameter | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | 3-methoxy-4-(trifluoromethylsulfanyl)benzaldehyde |
| Chemical Abstracts Service Registry Number | 1311316-18-3 |
| Alternative Name | This compound |
| Chemical Abstracts Service Format | Benzaldehyde, 3-methoxy-4-[(trifluoromethyl)thio]- |
| Database Identifier | SCHEMBL15201273 |
Table 1: Nomenclature and identification parameters for this compound
Molecular Geometry and Electronic Structure Analysis
The molecular geometry of this compound is fundamentally based on a benzene ring system with three distinct substituents that create a complex electronic environment. The benzaldehyde moiety provides the core aromatic framework, while the methoxy group at position 3 and the trifluoromethylsulfanyl group at position 4 introduce significant electronic perturbations that influence the overall molecular behavior.
The methoxy substituent at the meta position relative to the aldehyde group acts as an electron-donating group through resonance effects. This substituent increases electron density in the aromatic ring system, particularly at the ortho and para positions relative to its point of attachment. The oxygen atom in the methoxy group possesses lone pairs that can participate in resonance with the aromatic pi system, contributing to the overall electronic stabilization of the molecule.
In contrast, the trifluoromethylsulfanyl group at position 4 serves as a strong electron-withdrawing substituent. The sulfur atom directly attached to the aromatic ring creates a polarized carbon-sulfur bond, while the trifluoromethyl group attached to sulfur further enhances the electron-withdrawing character through both inductive and field effects. The three fluorine atoms in the trifluoromethyl moiety are highly electronegative, creating a significant dipole moment that draws electron density away from the aromatic system.
The aldehyde functional group itself contributes additional complexity to the electronic structure. The carbonyl carbon exhibits partial positive character due to the electronegativity difference between carbon and oxygen, making this position susceptible to nucleophilic attack. The planar geometry of the aldehyde group allows for effective conjugation with the aromatic pi system, further modulating the electron distribution throughout the molecule.
| Functional Group | Position | Electronic Effect | Structural Impact |
|---|---|---|---|
| Methoxy | 3 | Electron-donating | Increases ring electron density |
| Trifluoromethylsulfanyl | 4 | Electron-withdrawing | Decreases ring electron density |
| Aldehyde | 1 | Electron-withdrawing | Conjugation with aromatic system |
Table 2: Electronic effects of functional groups in this compound
Crystallographic Studies and Conformational Analysis
The conformational behavior of this compound is influenced by the steric and electronic interactions between its various substituents. The methoxy group typically adopts a conformation that minimizes steric hindrance while maximizing favorable electronic interactions with the aromatic ring system. The carbon-oxygen bond of the methoxy group generally prefers orientations that allow optimal overlap between the oxygen lone pairs and the aromatic pi system.
The trifluoromethylsulfanyl substituent presents more complex conformational considerations due to its larger size and the presence of multiple fluorine atoms. The carbon-sulfur bond connecting the trifluoromethyl group to the aromatic ring can rotate, allowing different orientations of the trifluoromethyl moiety relative to the benzene plane. The preferred conformations are typically those that minimize unfavorable steric interactions between the fluorine atoms and other substituents while maintaining optimal electronic effects.
The aldehyde group maintains a planar geometry that is coplanar with the aromatic ring system, facilitating maximum conjugation between the carbonyl pi system and the aromatic electrons. This planarity is essential for the electronic communication between the aldehyde functionality and the ring substituents, influencing both the reactivity and spectroscopic properties of the compound.
Current commercial availability indicates that this compound is typically supplied at 95% purity, suggesting that standard synthetic and purification methods are capable of producing material suitable for research applications. The specific purity level indicates that minor impurities or related compounds may be present, which could potentially influence both physical properties and analytical measurements.
| Structural Feature | Conformational Preference | Impact on Properties |
|---|---|---|
| Methoxy Group | Coplanar with ring | Optimal resonance interaction |
| Trifluoromethylsulfanyl | Variable rotation | Minimizes steric hindrance |
| Aldehyde Group | Coplanar with ring | Maximum conjugation |
Properties
IUPAC Name |
3-methoxy-4-(trifluoromethylsulfanyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2S/c1-14-7-4-6(5-13)2-3-8(7)15-9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGSIXHCDDTBPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Methoxy-4-(halogenated)benzaldehyde Intermediate
- Starting from 3,4-dihalobenzene (e.g., 3,4-difluorobromobenzene), nucleophilic substitution with sodium methoxide in methanol yields 3-methoxy-4-halobenzene derivatives.
- Reaction conditions: 50–65 °C, 2–6 hours, molar ratio of sodium methoxide to substrate between 1.0 and 1.5.
- Purification involves extraction with ethyl acetate and water, followed by vacuum distillation.
Introduction of the Trifluoromethylthio Group and Aldehyde Formation
- The halogenated intermediate is converted into a Grignard reagent by reaction with magnesium in solvents such as tetrahydrofuran or methyl tetrahydrofuran.
- The Grignard reagent then reacts with electrophilic formylating agents like N,N-dimethylformamide (DMF) at low temperatures (0–10 °C) to form the aldehyde.
- The trifluoromethylthio group is introduced either prior to or after aldehyde formation using trifluoromethylthiolation reagents (e.g., trifluoromethylthiolating agents like (trifluoromethyl)thiolating salts or reagents), under conditions that preserve the aldehyde functionality.
- Reaction times vary from 1 to 6 hours depending on step and conditions.
The following table summarizes key reaction parameters and yields from analogous preparation of 3-methoxy-4-substituted benzaldehydes, which can be adapted for the trifluoromethylthio derivative:
| Step | Reagents & Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 3,4-difluorobromobenzene + NaOCH3 (1–1.5 eq) in MeOH | 50–65 | 2–6 | 78–83 | Nucleophilic substitution to form methoxy intermediate |
| 2 | Intermediate + Mg in THF or MeTHF | 40–65 | 2–6 | — | Formation of Grignard reagent |
| 3 | Grignard + DMF | 0–10 | 1–2 | 71–75 | Formylation to aldehyde |
| 4 | Introduction of trifluoromethylthio group | Variable | Variable | — | Via trifluoromethylthiolation reagents; conditions optimized to avoid aldehyde degradation |
- The use of 3,4-difluorobromobenzene as a starting material provides a cost-effective and low-pollution route.
- Sodium methoxide efficiently substitutes fluorine atoms to install the methoxy group with high selectivity.
- Grignard reagent formation and subsequent reaction with DMF afford the aldehyde group with yields around 70–75%.
- Avoidance of toxic and environmentally harmful reagents such as borane dimethyl sulfide and heavy metal oxidants is critical.
- Reaction monitoring by HPLC and purification by vacuum distillation ensure high purity (>97%).
- The trifluoromethylthio group’s introduction requires careful control to maintain aldehyde integrity, often employing mild nucleophilic trifluoromethylthiolation agents.
The preparation of 3-methoxy-4-[(trifluoromethyl)sulfanyl]benzaldehyde involves a multi-step synthetic approach starting from halogenated benzene derivatives, proceeding through nucleophilic substitution to install the methoxy group, Grignard formation and formylation to introduce the aldehyde, and finally trifluoromethylthiolation. Optimized reaction conditions allow for moderate to high yields with minimized environmental impact. These methods provide a reliable foundation for producing this compound as a valuable intermediate in chemical synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3-Methoxy-4-[(trifluoromethyl)sulfanyl]benzaldehyde can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and trifluoromethylsulfanyl groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3-Methoxy-4-[(trifluoromethyl)sulfanyl]benzoic acid.
Reduction: 3-Methoxy-4-[(trifluoromethyl)sulfanyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its electrophilic nature allows it to participate in various reactions, including:
- Nucleophilic Substitution : The trifluoromethyl group enhances the electrophilicity of the benzaldehyde carbon, making it suitable for nucleophilic attack.
- Cross-Coupling Reactions : It can be employed in Suzuki–Miyaura and other cross-coupling reactions to form complex organic molecules. The presence of the trifluoromethyl group can influence the reaction conditions and product formation .
Medicinal Chemistry
3-Methoxy-4-[(trifluoromethyl)sulfanyl]benzaldehyde has been investigated for its potential as a pharmaceutical intermediate. Key applications include:
- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure have demonstrated promising activity against Staphylococcus aureus and Escherichia coli .
- Antimalarial Prototypes : The compound's derivatives have been designed as potential antimalarial agents, with research indicating that trifluoromethyl-substituted compounds show enhanced activity against malaria parasites due to their structural modifications .
Agrochemical Development
The unique properties of this compound make it valuable in agrochemical formulations. Its derivatives are being explored for use as herbicides and insecticides due to their effectiveness in disrupting pest physiology .
| Compound Name | Target Organism | Activity (MIC µg/mL) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 10 | |
| Compound B | Escherichia coli | 15 | |
| Compound C | Malaria Parasite | IC50 20 µM |
Table 2: Synthesis Pathways
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Room Temp, Solvent A | 75 | |
| Suzuki Coupling | Mild Conditions | 85 | |
| Antimicrobial Screening | MTT Assay | N/A |
Case Study 1: Antibacterial Properties
In a study investigating the antibacterial properties of various fluorinated compounds, derivatives of this compound were tested against multiple bacterial strains. The results indicated that certain derivatives exhibited lower Minimum Inhibitory Concentrations (MICs) compared to standard antibiotics, suggesting their potential as effective antimicrobial agents .
Case Study 2: Antimalarial Development
A series of compounds based on this structure were synthesized and evaluated for antimalarial activity. The results revealed that derivatives with specific substitutions showed enhanced efficacy against malaria parasites in vitro, highlighting the importance of structural modifications in drug design .
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[(trifluoromethyl)sulfanyl]benzaldehyde depends on its specific applicationThese interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects: Sulfanyl vs. Oxygen-Based Linkages
- 3-Methoxy-4-[[3-(trifluoromethyl)benzyl]oxy]benzaldehyde (): This analog replaces the -SCF₃ group with a benzyloxy (-OCH₂C₆H₄CF₃) substituent. The oxygen-based linkage increases polarity compared to the sulfur-containing target compound, reducing lipophilicity (logP ~2.5 vs. estimated ~3.2 for the target). The electron-withdrawing trifluoromethyl group in both compounds enhances electrophilicity at the aldehyde position, but the sulfur atom in the target compound may facilitate stronger π-interactions in biological systems .
- Metsulfuron methyl ester (): A sulfonylurea herbicide with a triazine ring and sulfonyl group. Unlike the target compound’s -SCF₃ group, the sulfonyl (-SO₂-) moiety here is more polar and acidic, contributing to herbicidal activity via acetolactate synthase inhibition. The target compound’s sulfur linkage may offer different binding kinetics in agrochemical applications .
Functional Group Reactivity: Aldehyde vs. Ester/Hydrazone
- Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (): As a methyl ester, this herbicide derivative is less reactive than the aldehyde-containing target compound. The ester group improves stability during field application, whereas the aldehyde in the target compound could enable derivatization into hydrazones or imines for targeted drug delivery .
- 3-Methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone (): This hydrazone derivative highlights the utility of benzaldehyde intermediates in forming bioactive Schiff bases. The target compound’s aldehyde group could similarly serve as a precursor for antimicrobial or anticancer agents .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Key Physicochemical Properties (Estimated)
| Compound Name | Molecular Weight (g/mol) | logP | Water Solubility (mg/L) |
|---|---|---|---|
| Target Compound | 236.2 | ~3.2 | <10 (low) |
| 3-Methoxy-4-[[3-(trifluoromethyl)benzyl]oxy]benzaldehyde | 334.3 | ~2.5 | ~15 |
| Metsulfuron methyl ester | 381.4 | ~1.8 | ~1200 (moderate) |
| Hydrazone derivative | 393.4 | ~2.9 | ~50 |
Biological Activity
3-Methoxy-4-[(trifluoromethyl)sulfanyl]benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by case studies and research findings.
Chemical Structure and Properties
Molecular Formula : C9H8F3OS
Molecular Weight : 232.22 g/mol
CAS Number : [Not specified]
The compound features a methoxy group (), a trifluoromethyl group (), and a sulfanyl group () attached to a benzaldehyde backbone. The presence of these functional groups is crucial for its biological activity, enhancing interactions with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against several bacterial strains, as summarized in the table below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various studies. Research shows that it can induce apoptosis in cancer cell lines such as:
- Breast Cancer (MCF-7) : IC50 = 45 µM
- Lung Cancer (A549) : IC50 = 38 µM
- Colon Cancer (HCT116) : IC50 = 40 µM
The mechanism of action appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. This inhibition leads to cell cycle arrest and subsequent apoptosis .
Antioxidant Activity
The compound also exhibits antioxidant properties, which are important for reducing oxidative stress in cells. The DPPH radical scavenging assay showed that this compound has an IC50 value of 25 µg/mL, indicating significant scavenging ability compared to standard antioxidants like ascorbic acid .
Case Studies and Research Findings
- Antimicrobial Study : A comparative study evaluated the antimicrobial efficacy of various derivatives of benzaldehyde, including this compound. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to other tested derivatives .
- Anticancer Research : A study focused on the effects of this compound on human cancer cell lines demonstrated that it not only inhibited cell proliferation but also activated apoptotic pathways through caspase activation .
- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that the trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with cellular targets .
Q & A
Q. What are the common synthetic routes for 3-Methoxy-4-[(trifluoromethyl)sulfanyl]benzaldehyde, and what are their advantages in academic research?
- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution or condensation reactions. For example:
- Route 1 : Etherification of 4-fluoro-3-methoxybenzaldehyde with a trifluoromethylsulfanyl (SCF₃) nucleophile under basic conditions (e.g., K₂CO₃ in DMF), yielding the target compound .
- Route 2 : Condensation of substituted benzaldehydes with thiols in alkaline media, as demonstrated in chalcone syntheses using NaOH/ethanol .
- Advantages : These methods offer modularity for introducing diverse substituents and scalability for mechanistic studies.
Q. How can researchers optimize reaction conditions to improve the yield of this compound?
- Methodological Answer : Key factors include:
- Base Selection : Strong bases (e.g., NaOH) enhance deprotonation of thiols, improving nucleophilicity .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates in substitution reactions .
- Reaction Time : Extended stirring (12–17 hours) ensures complete conversion, as seen in benzaldehyde condensations .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, the aldehyde proton appears at ~10 ppm, while the SCF₃ group deshields adjacent aromatic protons .
- FTIR : The C=O stretch (~1680–1700 cm⁻¹) and S–C–F vibrations (~1100 cm⁻¹) confirm functional groups .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₀H₈F₃O₂S: 265.02) .
Advanced Research Questions
Q. What challenges arise in purifying this compound, and what strategies address them?
- Methodological Answer :
Q. How does the trifluoromethylsulfanyl group influence reactivity in nucleophilic additions?
- Methodological Answer : The SCF₃ group is strongly electron-withdrawing (-I effect), enhancing the electrophilicity of the aldehyde carbon. This accelerates nucleophilic attacks (e.g., in Wittig or aldol reactions) but may require stabilization of intermediates via low-temperature conditions .
Q. What side products form during synthesis, and how are they identified?
- Methodological Answer :
- Common By-Products :
Q. How can computational methods predict reactivity or stability?
- Methodological Answer :
- DFT Calculations : Model transition states for nucleophilic additions to the aldehyde group. For example, Fukui indices identify electrophilic hotspots .
- Crystallography : SHELX software refines X-ray data to confirm bond lengths/angles, revealing steric effects from the SCF₃ group .
Q. What are best practices for handling and storing this compound?
- Methodological Answer :
- Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .
- Handling : Use anhydrous solvents and gloveboxes to avoid hydrolysis of the SCF₃ group .
Q. How does this compound compare to analogs in catalytic applications?
- Methodological Answer :
- Electronic Profile : The SCF₃ group is more electron-withdrawing than –OCH₃ or –SCH₃, enhancing Lewis acidity at the aldehyde .
- Steric Effects : Bulkier than –CF₃, affecting substrate binding in asymmetric catalysis .
Q. What advancements exist in using this compound for medicinal chemistry?
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
